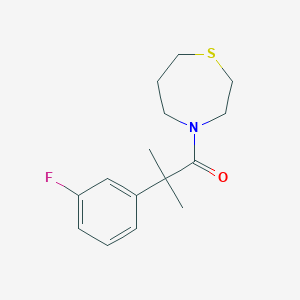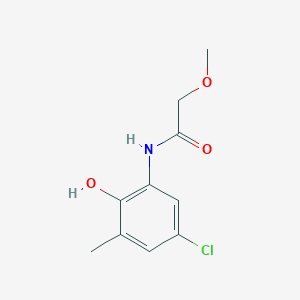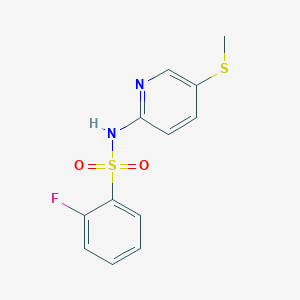![molecular formula C14H19N3OS B7594236 3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical abbreviation, PBTZ169.
Wissenschaftliche Forschungsanwendungen
PBTZ169 has been studied for its potential therapeutic applications in various diseases, including tuberculosis, cancer, and Alzheimer's disease. In tuberculosis, PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. In cancer, PBTZ169 has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In Alzheimer's disease, PBTZ169 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
Wirkmechanismus
PBTZ169 exerts its therapeutic effects by binding to specific proteins or enzymes in the body. In tuberculosis, PBTZ169 binds to the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 disrupts the cell wall biosynthesis process and inhibits the growth of the bacteria. In cancer, PBTZ169 binds to the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting Hsp90, PBTZ169 disrupts the protein folding process and induces cancer cell death. In Alzheimer's disease, PBTZ169 binds to amyloid-beta peptides and inhibits their aggregation, which is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects in the body. In tuberculosis, PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis process. In cancer, PBTZ169 induces cancer cell death by inhibiting protein folding and stabilization. In Alzheimer's disease, PBTZ169 inhibits the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. PBTZ169 has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
PBTZ169 has several advantages for lab experiments, including its high potency and selectivity for specific targets. PBTZ169 is also relatively stable and can be synthesized in high yields with high purity. However, PBTZ169 also has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for PBTZ169 research. One direction is to optimize the synthesis method to produce PBTZ169 analogs with improved properties, such as increased solubility and potency. Another direction is to explore the potential therapeutic applications of PBTZ169 in other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of PBTZ169 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This intermediate is then reacted with 1-propan-2-ylpyrazole-3-carboxaldehyde to form PBTZ169. The synthesis method has been optimized to produce high yields of PBTZ169 with high purity.
Eigenschaften
IUPAC Name |
3-[(1-propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17-8-7-11(15-17)9-16-12-5-3-4-6-13(12)19-14(16)18/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCPRANNIPGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(CCCC3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)


![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)